4-(Prop-1-en-2-yl)benzaldehyde
Overview
Description
“4-(Prop-1-en-2-yl)benzaldehyde”, also known as 4-allylbenzaldehyde, is a chemical compound with the molecular formula C10H10O . It has a molecular weight of 146.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-8H,1,3H2 . This indicates the presence of a prop-1-en-2-yl group attached to the 4th carbon of a benzaldehyde molecule .
Scientific Research Applications
Synthesis and Structural Studies
4-(Prop-1-en-2-yl)benzaldehyde has been used in the synthesis of various chalcone derivatives, particularly in the study of their crystal structures and Hirshfeld surface analyses. These derivatives are synthesized through the Claisen-Schmidt condensation reaction, and their structures are stabilized through weak intermolecular interactions (Salian et al., 2018).
Fluorescent Probe Development
This compound has been utilized in the development of novel ratiometric fluorescent probes. For example, a probe designed for detecting cysteine and homocysteine displayed a significant emission wavelength shift, indicating potential applications in quantitative detection (Lin et al., 2008).
Catalysis and Organic Synthesis
It plays a role in catalyst-dependent metathesis reactions, particularly in producing benzaldehyde derivatives and increasing molecular complexity through 1,4-oxoimination and 1,4-hydroxyimination reactions (Gawade et al., 2014).
Antimicrobial and Antioxidant Applications
Derivatives synthesized from this compound have shown potential in antimicrobial, antifungal, and antioxidant activities. This highlights its importance in developing new therapeutic agents (Hussain et al., 2009).
Intermediate in Drug Development
This compound has been used as an intermediate in synthesizing small molecule anticancer drugs. Its derivatives play a significant role in the development of new antitumor drugs and improving the efficacy and safety of anticancer drugs (Zhang et al., 2018).
Catalysis in Renewable Chemicals
In the field of renewable chemicals, it has been involved in the catalyzed condensation of glycerol to cyclic acetals, indicating its potential application in developing novel platform chemicals (Deutsch et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
4-prop-1-en-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWAASJGTLXGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303619 | |
Record name | 4-(1-Methylethenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10133-50-3 | |
Record name | 4-(1-Methylethenyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10133-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Prop-1-en-2-yl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010133503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1-Methylethenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Prop-1-en-2-yl)benzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83R6TC4DA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-(1-Methylethenyl)benzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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